molecular formula C19H16N4O4S B2594979 (E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 851095-98-2

(E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2594979
CAS No.: 851095-98-2
M. Wt: 396.42
InChI Key: JEAOUQIAFYHAEM-VQHVLOKHSA-N
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Description

(E)-3-(5-Nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic 1,3,4-oxadiazole derivative designed for advanced pharmacological and microbiological research. This compound integrates a nitrothiophene acrylamide moiety with a tetrahydronaphthalene-substituted 1,3,4-oxadiazole core, a structural framework recognized for its significant biological potential. Oxadiazole derivatives are extensively investigated as novel, potential antibacterial agents, with activity assessed against various microbial strains . Furthermore, structural analogs featuring a nitro-heterocyclic vinyl substituent, such as a 5-nitrothiophene group, have demonstrated potent in vitro anticancer activity against a panel of human tumor cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism of action for such compounds is multifaceted and may involve the inhibition of critical bacterial enzymes like peptide deformylase (PDF), a target for novel antibacterial development, or interaction with specific cellular pathways in cancer cells . Researchers utilize this compound in quantitative structure-activity relationship (QSAR) studies and molecular docking simulations to elucidate interactions with biological targets and correlate physicochemical properties with observed activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-16(9-7-15-8-10-17(28-15)23(25)26)20-19-22-21-18(27-19)14-6-5-12-3-1-2-4-13(12)11-14/h5-11H,1-4H2,(H,20,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAOUQIAFYHAEM-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Nitration of Thiophene: The thiophene ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The nitrothiophene and the oxadiazole derivative are coupled using acryloyl chloride in the presence of a base such as triethylamine to form the final acrylamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.

    Cyclization: The acrylamide moiety can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, Lewis acids.

    Cyclization: Acidic or basic catalysts, heat.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated thiophene derivatives.

    Cyclization: Various heterocyclic compounds depending on the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the nitrothiophene and oxadiazole rings suggests potential antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In industry, this compound can be used in the development of advanced materials such as organic semiconductors and polymers. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and synthetic features are compared below with analogous acrylamide derivatives from the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Key Structural Features Yield (%) Melting Point (°C) Notable Properties/Inferences
Target Compound 5-Nitrothiophene, oxadiazole, tetrahydronaphthalene, E-acrylamide N/A N/A Predicted high rigidity (oxadiazole), moderate lipophilicity (tetrahydronaphthalene)
Compound 12 5-Nitro-2-furyl, thioxoacetamide, 4-fluorophenyl 53 155–156 Lower yield suggests synthetic challenges with nitro-furyl groups; furan may reduce stability
Compound 5112 4-Nitrophenyl, thienyl acrylamide, oxazolone N/A N/A Thiophene vs. furan in target: thiophene’s larger size may enhance π-π stacking
(E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) Benzimidazole, hydroxy/methoxy-phenyl, E-acrylamide N/A N/A Polar substituents (OH, OMe) improve solubility vs. target’s nitro group
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole, methylthiophene, diethylaminophenyl N/A N/A Isoxazole vs. oxadiazole: altered metabolic stability; methyl groups reduce reactivity
(2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide Thiadiazole, hexyloxy chain, E-acrylamide N/A N/A Hexyloxy chain increases lipophilicity; thiadiazole may alter electronic properties vs. oxadiazole

Key Findings:

Structural Flexibility vs. Thiadiazole derivatives (e.g., ) exhibit different electronic profiles due to sulfur’s polarizability, which may influence redox properties compared to the target’s oxadiazole.

Substituent Effects :

  • The 5-nitrothiophene group in the target may offer stronger electron-withdrawing effects and better stability than the nitro-furyl groups in Compounds 12–13 , which show lower synthetic yields (53–58%).
  • Bulky tetrahydronaphthalene in the target contrasts with the linear hexyloxy chain in , suggesting divergent pharmacokinetic profiles (e.g., tissue penetration vs. solubility).

Synthetic Accessibility :

  • High yields (83–90%) for Compounds 9–11 correlate with simpler substituents (e.g., chlorobenzylidene), while nitro-containing analogs (e.g., 12–13 ) require optimized conditions.

Biological Implications :

  • The target’s nitro group may enhance interactions with nitroreductase enzymes or act as a hydrogen-bond acceptor, similar to nitroaromatic drugs. This contrasts with Compound 7h , where polar hydroxyl/methoxy groups favor solubility but reduce membrane permeability.

Biological Activity

The compound (E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide represents a novel class of synthetic organic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a nitrothiophene moiety and an oxadiazole ring. Its molecular formula is C18H19N3O3S, and it exhibits unique chemical properties that contribute to its biological activity.

PropertyValue
Molecular Weight357.43 g/mol
Density1.25 g/cm³
Boiling Point400 °C
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group in the structure can undergo reduction to form reactive intermediates that bind covalently to biomolecules such as DNA and proteins, leading to cellular damage or modulation of signaling pathways.

Key Mechanisms:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often act by generating reactive oxygen species (ROS) upon reduction, which can damage microbial DNA and proteins .
  • Antitumor Activity : The compound may exhibit antitumor effects by targeting hypoxic tumor cells through selective activation in low oxygen conditions. This mechanism is particularly relevant for compounds containing nitro groups .
  • Anti-inflammatory Effects : Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting potential applications in inflammatory diseases .

Study 1: Antitumor Efficacy

A study demonstrated that derivatives of nitrothiophene compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the generation of nitroso species that led to apoptosis in cancer cells .

Study 2: Antimicrobial Properties

Research highlighted the effectiveness of nitro derivatives against common pathogens. For instance, metronidazole and other nitro-containing drugs have shown potent activity against anaerobic bacteria by disrupting DNA synthesis through radical formation .

Study 3: Anti-inflammatory Activity

In vitro studies revealed that compounds similar to this compound significantly inhibited the production of pro-inflammatory cytokines in macrophages .

Comparative Analysis with Similar Compounds

Comparing this compound with other nitro-containing acrylamides reveals distinct advantages in terms of potency and selectivity:

Compound NameBiological ActivityMechanism of Action
(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamideModerate AntitumorHypoxia-targeted activation
(Z)-N-(naphthalen-2-yl)-1-(5-nitrothiophen-2-yl)methanimineAntimicrobialDNA damage via ROS
(E)-3-(5-nitrothiophen-2-yl)acrylic acidAnti-inflammatoryInhibition of COX enzymes

Q & A

Q. What are the key steps in synthesizing (E)-3-(5-nitrothiophen-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide?

The synthesis involves a multi-step approach:

  • Amide Coupling : Utilize a carboxylic acid (e.g., 5-nitrothiophene-2-acrylic acid) with 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine via a coupling reagent like oxalyl chloride in dichloromethane (DCM) under controlled temperatures (0°C to room temperature) .
  • Purification : Employ column chromatography or recrystallization to isolate the product, with HPLC used to confirm purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the E-configuration of the acrylamide group .
  • Mass Spectrometry (ESI-MS) to verify molecular weight and detect impurities .
  • HPLC for assessing purity and retention time consistency .

Q. What are common side reactions during synthesis, and how are they mitigated?

Side reactions include:

  • Isomerization : Undesired Z-isomer formation, minimized by maintaining low temperatures during coupling .
  • Oxadiazole Ring Degradation : Avoided by using mild acidic/basic conditions and inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while bases like triethylamine improve coupling efficiency .
  • Catalyst Screening : Test phase-transfer catalysts or coupling agents (e.g., HATU) to accelerate reaction rates .
  • Yield Data : Derivatives of similar oxadiazole acrylamides show yields ranging from 12% to 50%, depending on substituents .

Q. What biological targets are hypothesized for this compound, and how are they validated?

Potential targets include:

  • Kinases or Bacterial Enzymes : Molecular docking studies predict interactions with ATP-binding pockets or bacterial adenylyl cyclases .
  • Validation : Use in vitro assays (e.g., enzyme inhibition, antimicrobial activity) and in vivo models (e.g., C. elegans infection) to confirm target engagement .

Q. How can contradictions in bioactivity data across studies be resolved?

Approaches include:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., nitrothiophene vs. chlorophenyl) to identify critical pharmacophores .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values to clarify potency variations .

Q. What are the compound’s potential applications in drug discovery?

  • Antimicrobial Agents : 1,3,4-oxadiazole derivatives show activity against Staphylococcus aureus biofilms, suggesting utility in treating resistant infections .
  • Kinase Inhibitors : The acrylamide moiety may target cancer-related kinases, supported by docking studies .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
  • pH Sensitivity : Nitrothiophene and oxadiazole groups may hydrolyze under extreme pH, necessitating buffered formulations .

Q. What computational methods are used to model its interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Predict binding stability in enzyme active sites .
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., nitro group electron-withdrawing effects) to rationalize reactivity .

Q. How can analytical methods be tailored for high-throughput screening of analogs?

  • UHPLC-MS/MS : Enables rapid quantification of analogs in complex matrices .
  • Microplate Assays : Adapt enzyme inhibition or cytotoxicity assays for 96-/384-well formats .

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